molecular formula C12H11Cl4NO3 B14725476 2,3,4,5-Tetrachloro-6-(diethylcarbamoyl)benzoic acid CAS No. 6310-29-8

2,3,4,5-Tetrachloro-6-(diethylcarbamoyl)benzoic acid

Cat. No.: B14725476
CAS No.: 6310-29-8
M. Wt: 359.0 g/mol
InChI Key: ATTUJSZFVYBJDS-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachloro-6-(diethylcarbamoyl)benzoic acid is a chemical compound with the molecular formula C12H11Cl4NO3 and a molecular weight of 359.03 g/mol This compound is characterized by the presence of four chlorine atoms and a diethylcarbamoyl group attached to a benzoic acid core

Preparation Methods

The synthesis of 2,3,4,5-Tetrachloro-6-(diethylcarbamoyl)benzoic acid involves several steps. One common method includes the treatment of phthalisoimidium perchlorates with sodium azide, resulting in the formation of N-substituted o-carbamoylbenzoyl azides. These azides, when heated, yield o-carbamoylphenyl isocyanates, which can further react to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,3,4,5-Tetrachloro-6-(diethylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,4,5-Tetrachloro-6-(diethylcarbamoyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrachloro-6-(diethylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2,3,4,5-Tetrachloro-6-(diethylcarbamoyl)benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of chlorine atoms and the diethylcarbamoyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

6310-29-8

Molecular Formula

C12H11Cl4NO3

Molecular Weight

359.0 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-(diethylcarbamoyl)benzoic acid

InChI

InChI=1S/C12H11Cl4NO3/c1-3-17(4-2)11(18)5-6(12(19)20)8(14)10(16)9(15)7(5)13/h3-4H2,1-2H3,(H,19,20)

InChI Key

ATTUJSZFVYBJDS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O

Origin of Product

United States

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